molecular formula C19H37NO2 B14739029 (2e)-2-(Hexadecylimino)propanoic acid CAS No. 6311-14-4

(2e)-2-(Hexadecylimino)propanoic acid

Katalognummer: B14739029
CAS-Nummer: 6311-14-4
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: XNFPVYOZNUXUKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2e)-2-(Hexadecylimino)propanoic acid is an organic compound that belongs to the class of imino acids It is characterized by the presence of a hexadecyl group attached to the imino nitrogen and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-2-(Hexadecylimino)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of hexadecylamine with an appropriate α-keto acid under acidic conditions to form the imino acid. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2e)-2-(Hexadecylimino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted imino acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2e)-2-(Hexadecylimino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.

Wirkmechanismus

The mechanism of action of (2e)-2-(Hexadecylimino)propanoic acid involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hexadecyl group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2e)-2-(Octadecylimino)propanoic acid: Similar structure with an octadecyl group instead of a hexadecyl group.

    (2e)-2-(Dodecylimino)propanoic acid: Contains a dodecyl group in place of the hexadecyl group.

    (2e)-2-(Tetradecylimino)propanoic acid: Features a tetradecyl group instead of a hexadecyl group.

Uniqueness

(2e)-2-(Hexadecylimino)propanoic acid is unique due to its specific chain length and the resulting physicochemical properties. The hexadecyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments. This balance is not as effectively achieved with shorter or longer alkyl chains, highlighting the distinctiveness of this compound.

Eigenschaften

CAS-Nummer

6311-14-4

Molekularformel

C19H37NO2

Molekulargewicht

311.5 g/mol

IUPAC-Name

2-hexadecyliminopropanoic acid

InChI

InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19(21)22/h3-17H2,1-2H3,(H,21,22)

InChI-Schlüssel

XNFPVYOZNUXUKI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCN=C(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.